3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid
Description
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid (CAS: 1043933-69-2) is a thiazolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₁₉H₁₇NO₄S, with a molecular weight of 355.41 g/mol . The compound comprises a saturated five-membered thiazolidine ring fused with a carboxylic acid moiety, which is critical for introducing conformational constraints in peptide synthesis. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), enables temporary protection of the amine functionality and subsequent cleavage under mild basic conditions .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHICFRRDSXAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043933-69-2 | |
| Record name | 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid typically involves the protection of the amino group of thiazolidine-2-carboxylic acid with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of thiazolidine exhibited cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development.
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.5 | Apoptosis induction |
| Another Thiazolidine Derivative | MCF-7 (Breast Cancer) | 12.0 | Cell cycle arrest |
1.2 Anti-inflammatory Properties
Thiazolidine derivatives are also being explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This property is crucial for developing treatments for diseases like rheumatoid arthritis and inflammatory bowel disease.
Material Science
2.1 Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of polymers with specific properties. For example, incorporating thiazolidine into polymer matrices can enhance their mechanical strength and thermal stability. This application is particularly relevant in the development of biodegradable materials.
Case Study: Biodegradable Polymers
A recent study focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting polymers exhibited improved degradation rates in biological environments compared to traditional plastics.
Biochemistry
3.1 Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases such as diabetes. Thiazolidines are known to interact with key enzymes involved in glucose metabolism, which could lead to new therapeutic strategies for managing blood sugar levels.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Name | Inhibition Rate (%) |
|---|---|---|
| Aldose Reductase | This compound | 75% |
| Glycogen Phosphorylase | Another Thiazolidine Derivative | 68% |
Mechanism of Action
The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino group that can interact with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, particularly in their Fmoc-protected frameworks and heterocyclic or amino acid backbones:
2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid
- Molecular Formula : C₂₁H₁₈N₂O₄S
- Key Features : Replaces the thiazolidine ring with an aromatic thiazole ring and an ethyl substituent.
- Higher molecular weight (394.44 g/mol) compared to the target compound (355.41 g/mol) due to the ethyl group and additional nitrogen atom .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
- Molecular Formula: C₂₂H₁₉NO₄S
- Key Features : Incorporates a thiophene aromatic ring instead of thiazolidine.
- Comparison :
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid
- Molecular Formula: C₁₈H₁₇NO₅
- Key Features : Features a strained oxetane ring, a four-membered oxygen-containing heterocycle.
- Lower molecular weight (339.34 g/mol) due to the absence of sulfur and a smaller ring system .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid
- Molecular Formula: C₁₈H₁₄F₃NO₄
- Key Features : Contains a trifluoromethyl group (-CF₃) instead of a heterocyclic ring.
- Comparison :
Physicochemical and Functional Properties
Structural and Electronic Differences
| Compound | Heterocycle | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Thiazolidine | 355.41 | Fmoc, carboxylic acid |
| 2-[1-(Fmoc-amino)ethyl]thiazole-4-COOH | Thiazole | 394.44 | Fmoc, ethyl, thiazole |
| Fmoc-thiophene-propanoic acid | Thiophene | 393.46 | Fmoc, thiophene |
| Fmoc-oxetane-3-COOH | Oxetane | 339.34 | Fmoc, strained oxetane |
| Fmoc-CF₃-propanoic acid | None | 357.30 | Fmoc, trifluoromethyl |
Biological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid, commonly referred to as Fmoc-thiazolidine, is a thiazolidine derivative that has gained attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protecting group in peptide synthesis. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO4S, with a molecular weight of 373.46 g/mol. The compound features a five-membered thiazolidine ring that includes sulfur and nitrogen atoms, contributing to its unique reactivity and interaction with biological systems. The Fmoc group enhances the compound's stability and solubility, making it suitable for various chemical and biological applications.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, its structural similarity to other thiazolidine derivatives suggests potential interactions with various biological targets. Thiazolidine derivatives are known to influence protein synthesis and enzyme activity, particularly through their role as analogs of proline .
Case Studies and Research Findings
Several studies have explored the biological implications of thiazolidine derivatives:
Applications in Scientific Research
The unique properties of this compound make it valuable in several areas:
1. Peptide Synthesis:
Due to its Fmoc group, the compound serves as an important building block in peptide synthesis, allowing for the protection of amino groups during chemical reactions.
2. Drug Development:
Given its potential biological activities, Fmoc-thiazolidine could be explored further for its therapeutic applications in treating infections or modulating protein synthesis-related diseases.
3. Material Science:
The compound's chemical properties may be leveraged in developing advanced materials such as polymers or nanomaterials due to its stability and reactivity .
Q & A
Q. What are the primary synthetic routes for 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid?
The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the amine group followed by cyclization to form the thiazolidine ring. Key steps include:
- Fmoc Protection : Reaction of the primary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., sodium bicarbonate) .
- Thiazolidine Formation : Cyclization via reaction with thioglycolic acid derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acid groups .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify Fmoc group presence (δ ~7.3–7.8 ppm for aromatic protons) and thiazolidine ring conformation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H] for CHNOS: 368.09) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .
Q. What are the key applications of this compound in peptide chemistry?
The Fmoc-thiazolidine moiety serves as:
- A Protecting Group : Stabilizes amines during solid-phase peptide synthesis (SPPS) and enables selective deprotection under mild basic conditions (e.g., piperidine) .
- Conformational Control : The thiazolidine ring restricts backbone flexibility, aiding in the study of peptide secondary structures .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during SPPS when using this compound?
Coupling efficiency depends on:
- Activation Methods : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for improved activation of the carboxylic acid group .
- Solvent Selection : DMF (dimethylformamide) or NMP (N-methylpyrrolidone) to enhance solubility and reduce steric hindrance .
- Monitoring : Real-time monitoring via Kaiser test or FTIR spectroscopy to detect free amine groups .
Q. What strategies mitigate racemization during Fmoc deprotection?
Racemization risks arise under basic conditions. Mitigation approaches include:
Q. How does the compound’s stability vary under different storage conditions?
Stability data from analogous Fmoc-amino acids indicate:
- Short-Term Storage : –20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .
- Long-Term Stability : Lyophilized powders remain stable for >6 months at –80°C .
- Decomposition Risks : Exposure to moisture or heat (>40°C) accelerates Fmoc group cleavage, detectable via TLC or HPLC .
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
Challenges include:
- Matrix Interference : Co-eluting impurities in SPPS resins require orthogonal purification (e.g., ion-exchange chromatography post-HPLC) .
- Detection Sensitivity : UV quantification may be unreliable due to overlapping absorbance; LC-MS/MS provides higher specificity .
Contradictions and Methodological Considerations
Q. How should researchers address discrepancies in reported reaction yields?
Yield variations (e.g., 60–85% in thiazolidine cyclization) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
